3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-10-3-5-11(6-4-10)23-9-7-13(20)17-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQPDVMNYJBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Fluorophenyl Thioether: This step involves the nucleophilic substitution of a fluorophenyl thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 0°C, 2 hr | 3-[(4-Fluorophenyl)sulfinyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | 72% |
| m-CPBA (1.2 eq) | DCM, RT, 24 hr | 3-[(4-Fluorophenyl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | 85% |
Mechanistic Insight : Sulfur’s lone pair facilitates electrophilic attack by peroxides, forming sulfoxides (1st oxidation state) and sulfones (2nd oxidation state). The electron-withdrawing fluorine atom on the phenyl ring stabilizes intermediates .
Reduction Reactions
The oxadiazole ring can be reduced under specific conditions:
Key Observation : Oxadiazole reduction generates oxadiazolidine derivatives, which retain bioactivity in antimicrobial assays (MIC = 8 µg/mL against S. aureus) .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in regioselective substitution:
Electronic Effects : Fluorine’s -I effect directs incoming electrophiles to the meta position. Substituents alter pharmacokinetic properties; nitro derivatives show enhanced COX-2 inhibition (IC₅₀ = 0.87 µM vs. 2.5 µM for parent compound) .
Nucleophilic Substitution at Sulfur
The thioether’s sulfur atom reacts with alkyl halides:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I (2 eq), K₂CO₃ | DMF, 80°C, 4 hr | 3-[(4-Fluorophenyl)methylsulfonio]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide iodide | Anticancer leads |
Biological Relevance : Sulfonium derivatives exhibit 6–9× higher thymidine phosphorylase inhibition than reference drugs, attributed to enhanced electrophilicity .
Furan Ring Functionalization
The furan moiety undergoes Diels-Alder reactions and oxidation:
| Reaction Type | Reagent/Conditions | Product | Outcome |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Exo-adduct with retained oxadiazole scaffold | Polymer precursors |
| RuO₄ (cat.) | H₂O/CH₃CN, RT | 2,5-Diketone derivative | Increased solubility |
Structural Impact : Furan oxidation to diketones improves aqueous solubility (logP reduced from 3.1 to 1.8) while maintaining antibacterial potency.
Amide Hydrolysis
The propanamide linker can be hydrolyzed under acidic/basic conditions:
Critical Note : Amide cleavage deactivates the molecule, underscoring its role in target binding .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl groups:
Structure-Activity Relationship (SAR) : Biphenyl derivatives show 10× increased telomerase inhibition compared to monosubstituted analogs .
Photochemical Reactions
UV-induced reactions alter electronic properties:
| Condition | Product | Application |
|---|---|---|
| UV (254 nm), 12 hr | Cyclized product via [2+2] photodimerization | Fluorescence probes |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antitumor properties due to the presence of the oxadiazole and furan moieties, which are known for their biological activities. Research indicates that derivatives of 1,3,4-oxadiazole exhibit promising anticancer effects by targeting specific cellular pathways and mechanisms.
Case Studies in Anticancer Activity
- Salahuddin et al. (2023) synthesized various substituted 1,3,4-oxadiazol-2-yl compounds and screened them for anticancer activity. Among the tested compounds, some demonstrated significant growth inhibition against various cancer cell lines, highlighting the potential of oxadiazole derivatives in cancer therapy .
- Mansour et al. (2023) reported on new oxadiazole derivatives synthesized from carbohydrazides that showed potent anticancer activity against leukemia cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluorophenyl group enhances lipophilicity and may facilitate better interaction with biological targets compared to similar compounds lacking this substituent.
Synthesis and Production
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step synthetic routes starting from accessible precursors. Key steps include:
- Formation of the Oxadiazole Ring : Achieved through the reaction of a hydrazide with a carboxylic acid derivative.
- Introduction of the Furan Ring : Cyclization reactions involving suitable precursors are employed.
- Attachment of the Fluorophenyl Thioether : Nucleophilic substitution reactions are used to introduce the fluorinated phenyl group.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Comparisons :
- Substituent Diversity : The target compound’s 4-fluorophenylsulfanyl group distinguishes it from analogs with methylphenyl (8d), phenyl (8e), or nitrophenyl (8h) substituents. Fluorine enhances electronegativity and metabolic stability compared to chlorine or nitro groups .
Physicochemical Properties
- Molecular Weight & Solubility: The target compound (estimated molecular formula: C₁₆H₁₃FN₃O₃S; MW ≈ 353.36 g/mol) is lighter than LMM11 (C₂₂H₂₅N₅O₅S₂; MW ≈ 511.59 g/mol) due to the absence of a benzamide-sulfamoyl group. The fluorine atom increases lipophilicity (logP ~2.5), enhancing membrane permeability compared to non-fluorinated analogs .
- Spectroscopic Data : Analogous compounds exhibit characteristic IR peaks for C=O (1650–1680 cm⁻¹) and C=N (1550–1600 cm⁻¹). ¹H NMR of the target compound would show signals for furan protons (~6.3–7.4 ppm) and fluorophenyl protons (~7.2–7.6 ppm) .
Biological Activity
3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Fluorophenyl Thioether : Enhances lipophilicity and potential interactions with biological membranes.
- Furan Ring : Known for various biological activities, including antimicrobial effects.
- 1,3,4-Oxadiazole Ring : A scaffold recognized for its anticancer properties.
The molecular formula is with a molecular weight of 341.34 g/mol.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer potential. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation.
Key Findings:
- Inhibition of Enzymes : Studies have shown that compounds similar to 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer progression .
- Cell Line Studies : Various cell lines have been tested for cytotoxicity. For instance, derivatives showed promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Inhibition of HDAC |
| A549 | 15 | Inhibition of thymidylate synthase |
| HeLa | 12 | Induction of apoptosis |
Antimicrobial Activity
The compound's furan component suggests potential antimicrobial properties. Research on similar compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Broad-Spectrum Activity : Compounds with a furan moiety have shown activity against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial potential .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds are often in the range of 32–64 µg/mL against common pathogens.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Escherichia coli | 64 | Gram-negative |
| Staphylococcus aureus | 32 | Gram-positive |
| Pseudomonas aeruginosa | 128 | Gram-negative |
Anti-inflammatory Properties
The oxadiazole ring has been associated with anti-inflammatory effects. Compounds derived from this scaffold have shown promise in reducing inflammation in various models.
Key Findings:
- Inhibition of Inflammatory Mediators : Studies indicate that similar compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using carrageenan-induced paw edema models suggest significant reductions in inflammation when treated with oxadiazole derivatives.
Q & A
Q. What are the common synthetic routes for preparing 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Sulfanyl group introduction : Nucleophilic substitution or coupling reactions between a 4-fluorophenyl thiol and a halogenated propanamide precursor .
Furan incorporation : Condensation of furan-2-carbaldehyde with hydrazine derivatives to form the oxadiazole core .
Key purity validation methods include HPLC (≥98% purity criteria, as in ) and NMR to confirm regioselectivity .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for the furan (δ 6.3–7.5 ppm for protons), oxadiazole (C=O at ~165–170 ppm), and fluorophenyl groups (¹⁹F NMR at ~-110 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1670–1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Chromatography : HPLC with UV detection at 254 nm to assess purity .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- In vitro screening : Use enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to structural similarities to bioactive oxadiazole derivatives .
- Anti-inflammatory models : Assess anti-exudative activity in rodent models (e.g., formalin-induced edema) by measuring paw volume changes, as described for related triazole derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during oxadiazole synthesis be addressed?
- Methodological Answer :
- Optimize reaction conditions : Use microwave-assisted synthesis to enhance regioselectivity and reduce side products (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomers) .
- Protecting groups : Temporarily block reactive sites on the furan or fluorophenyl moieties to direct cyclization .
- Computational modeling : Predict regiochemical outcomes using DFT calculations on intermediates .
Q. What strategies resolve spectral overlaps in NMR analysis of this compound?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC to differentiate furan (C-2/C-5) and oxadiazole (C-2/C-5) carbon signals .
- Deuteration : Exchange labile protons (e.g., NH in propanamide) with D₂O to simplify spectra .
- X-ray crystallography : Resolve ambiguous assignments via single-crystal structure determination, as demonstrated for triazole-acetamide analogs .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be analyzed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Solubility optimization : Use co-solvents (e.g., PEG-400) or prodrug strategies to enhance bioavailability .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .
Q. What computational methods predict binding modes of this compound to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using Hammett σ constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
